molecular formula C16H17N3O4 B3046206 N4-benzoyl-2',3'-dideoxycytidine CAS No. 120885-60-1

N4-benzoyl-2',3'-dideoxycytidine

Cat. No.: B3046206
CAS No.: 120885-60-1
M. Wt: 315.32 g/mol
InChI Key: YGZQYMMFALYKCO-GXTWGEPZSA-N
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Description

N4-Benzoyl-2’,3’-dideoxycytidine is a synthetic nucleoside analog with the empirical formula C16H17N3O4 and a molecular weight of 315.32 g/mol . This compound is structurally related to cytidine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a benzoyl group at the N4 position. These modifications confer unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N4-Benzoyl-2’,3’-dideoxycytidine typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

N4-Benzoyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-Benzoyl-2’,3’-dideoxycytidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-Benzoyl-2’,3’-dideoxycytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

N4-Benzoyl-2’,3’-dideoxycytidine is unique due to its specific structural modifications. Similar compounds include:

These structural differences result in variations in their chemical and biological properties, making N4-Benzoyl-2’,3’-dideoxycytidine a distinct compound with unique applications and mechanisms of action.

Properties

IUPAC Name

N-[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-10-12-6-7-14(23-12)19-9-8-13(18-16(19)22)17-15(21)11-4-2-1-3-5-11/h1-5,8-9,12,14,20H,6-7,10H2,(H,17,18,21,22)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZQYMMFALYKCO-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350423
Record name N4-benzoyl-2',3'-dideoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

120885-60-1
Record name N4-benzoyl-2',3'-dideoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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